molecular formula C11H11NO4 B13897260 N-[3-(4-Hydroxyphenyl)acryloyl]glycine CAS No. 10003-42-6

N-[3-(4-Hydroxyphenyl)acryloyl]glycine

Cat. No.: B13897260
CAS No.: 10003-42-6
M. Wt: 221.21 g/mol
InChI Key: NZSACLXQEHBCNF-UHFFFAOYSA-N
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Description

Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]- is a compound with significant importance in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications. This compound is a derivative of glycine, an amino acid, and features a hydroxyphenyl group, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]- typically involves the reaction of p-aminophenol with chloracetic acid in a suitable solvent . This reaction forms the glycine derivative through a substitution mechanism, where the amino group of p-aminophenol reacts with the chlorinated acetic acid.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pH conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical processes, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]- is unique due to its specific structural features, which confer distinct chemical and biological properties.

This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

CAS No.

10003-42-6

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-[3-(4-hydroxyphenyl)prop-2-enoylamino]acetic acid

InChI

InChI=1S/C11H11NO4/c13-9-4-1-8(2-5-9)3-6-10(14)12-7-11(15)16/h1-6,13H,7H2,(H,12,14)(H,15,16)

InChI Key

NZSACLXQEHBCNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCC(=O)O)O

Origin of Product

United States

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